Insulin, Asp(B9)-Glu(B27) is an insulin analog characterized by the substitution of aspartic acid at position B9 and glutamic acid at position B27 of the insulin molecule. This modification alters the pharmacokinetic and pharmacodynamic properties of the hormone, making it a subject of interest in diabetes treatment. Insulin itself is a peptide hormone composed of 51 amino acids, secreted by pancreatic beta cells, and plays a crucial role in glucose metabolism by facilitating cellular glucose uptake and regulating blood sugar levels .
Insulin analogs are classified based on their action profiles: rapid-acting, short-acting, intermediate-acting, and long-acting. Asp(B9)-Glu(B27) falls into the category of rapid-acting insulin analogs, designed to mimic the natural postprandial insulin response more closely than regular human insulin .
The synthesis of Asp(B9)-Glu(B27) insulin involves several steps:
The production process typically requires careful control of fermentation conditions to optimize yield and activity. The purification process ensures that contaminants are removed, resulting in a product suitable for therapeutic use.
Insulin binds to specific receptors on target cells (e.g., muscle, fat, liver), initiating a cascade of intracellular signaling that promotes glucose uptake and metabolism. The Asp(B9)-Glu(B27) modifications may influence binding kinetics and receptor activation efficiency.
Research indicates that this analog has a reduced potency compared to native insulin, which can affect its therapeutic efficacy in managing blood glucose levels .
Asp(B9)-Glu(B27) insulin exhibits distinct solubility characteristics compared to regular human insulin due to its altered charge properties from the aspartic acid and glutamic acid substitutions.
The modifications can influence stability under physiological conditions, including susceptibility to proteolytic degradation. This aspect is critical for ensuring prolonged activity in therapeutic applications .
Asp(B9)-Glu(B27) insulin is primarily used in diabetes management, particularly for patients requiring rapid control of blood sugar levels post-meal. Its design aims to provide a quicker onset of action compared to traditional insulins, enhancing glycemic control while minimizing hypoglycemia risks.
Additionally, ongoing research explores its potential in developing "smart" insulin delivery systems that respond dynamically to blood glucose levels .
The insulin analog Asp(B9)-Glu(B27)- features targeted substitutions at two evolutionarily conserved positions within the B-chain domain: histidine at B9 is replaced by aspartic acid (HisB9→Asp), and threonine at B27 is replaced by glutamic acid (ThrB27→Glu). These modifications fundamentally alter the chemical properties of insulin’s dimerization and hexamerization interfaces [1] [8].
These substitutions collectively shift the oligomeric equilibrium toward monomeric or dimeric species, as confirmed by analytical ultracentrifugation and size-exclusion chromatography [4].
Table 1: Sequence and Functional Impact of B-Chain Modifications
Residue Position | Native Residue | Mutant Residue | Structural Role | Effect of Substitution |
---|---|---|---|---|
B9 | His | Asp | Zinc coordination, T-state stability | Disrupted metal binding, charge repulsion |
B27 | Thr | Glu | β-sheet dimer interface | Steric clash, β-sheet destabilization |
¹H-NMR spectroscopy of the aromatic region (δ 6.5–9.0 ppm) provides residue-specific insights into the conformational perturbations induced by the B9 and B27 substitutions. Assignments were made using homonuclear 2D-COSY and NOESY experiments at pH 7.5–8.0, where the analog remains predominantly monomeric [8] [2]:
These perturbations confirm that the double mutation induces global structural changes beyond local electrostatic effects.
Table 2: Aromatic Proton Chemical Shifts in Asp(B9)-Glu(B27)- Insulin vs. Native Insulin
Residue | Proton Type | Native Insulin δ (ppm) | Mutant δ (ppm) | Δδ (ppm) | Interpretation |
---|---|---|---|---|---|
HisB5 | C2-H | 8.42 | 8.27 | –0.15 | Altered B-chain N-terminal conformation |
HisB10 | C2-H | 7.89 | 7.67 | –0.22 | Disrupted Zn²⁺ coordination sphere |
PheB24 | Hδ/Hε | 7.21 | 7.39 | +0.18 | Destabilized dimer β-sheet |
TyrB16 | Hδ | 6.91 | 6.98 | +0.07 | Enhanced side-chain mobility |
Titration studies monitored by ¹H-NMR and circular dichroism (CD) spectroscopy reveal pH-sensitive conformational transitions in Asp(B9)-Glu(B27)- insulin [4] [7]:
Table 3: Thermodynamic Parameters of pH-Dependent Transitions
Ionizable Group | pKa (Native) | pKa (Mutant) | ΔpKa | Structural Implication |
---|---|---|---|---|
AspB9 COO⁻ | – | 3.2 | – | Hydrogen bonding to B-chain helix N-terminus |
GluB27 COO⁻ | – | 4.6 | – | Solvent exposure at dimer interface |
HisB10 Imidazolium | 6.5 | 6.8 | +0.3 | Weakened Zn²⁺ coordination, reduced cooperativity |
Comparative ¹H-NMR analyses between Asp(B9)-Glu(B27)- insulin and native human insulin highlight key functional differences [8] [2]:
These alterations rationalize the analog’s accelerated dissociation kinetics and reduced propensity for fibrillation—properties relevant to therapeutic formulation design [4] [10].
Table 4: Structural and Dynamic Comparison with Native Insulin
Property | Native Insulin | Asp(B9)-Glu(B27)- | Functional Consequence |
---|---|---|---|
Dimerization Kd | 10⁻⁵ M | 10⁻³ M | Enhanced monomer bioavailability |
HisB5-TyrB16 NOE | Present (T↔R transition) | Absent | Loss of allosteric regulation |
B6-B10 Order Parameter | S² = 0.85 ± 0.04 | S² = 0.72 ± 0.06 | Increased N-terminal flexibility |
Fibrillation Onset | 12 hrs (pH 7.4, 37°C) | >48 hrs (pH 7.4, 37°C) | Improved physical stability |
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1